2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl-
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Overview
Description
2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-chloro-6-methyl-2-aminophenol with phosgene or its derivatives to form the oxazinone ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of 2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl-.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazinones, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and molecular targets involved vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl- is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new chemical entities with specific properties .
Properties
CAS No. |
142330-86-7 |
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Molecular Formula |
C5H3BrClNO2 |
Molecular Weight |
224.44 g/mol |
IUPAC Name |
3-bromo-5-chloro-6-methyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C5H3BrClNO2/c1-2-4(7)8-3(6)5(9)10-2/h1H3 |
InChI Key |
BBQUGNQJGCJCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)O1)Br)Cl |
Origin of Product |
United States |
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